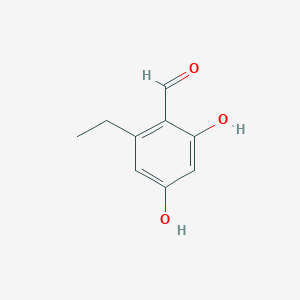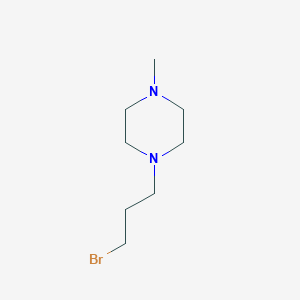
1-(3-Bromopropyl)-4-methylpiperazine
Übersicht
Beschreibung
“1-(3-Bromopropyl)-4-methylpiperazine” is a compound that likely contains a piperazine ring, which is a heterocyclic amine featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “1-(3-Bromopropyl)” part suggests that a propyl group (a three-carbon chain) with a bromine atom attached is connected to one of the nitrogen atoms in the piperazine ring. The “4-methyl” part indicates that a methyl group (a single carbon atom) is attached to the fourth position of the piperazine ring .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromopropyl)-4-methylpiperazine” would likely feature a six-membered piperazine ring with a methyl group attached at the fourth position and a 3-bromopropyl group attached at the first position .Chemical Reactions Analysis
Piperazine compounds can participate in various chemical reactions, particularly due to the presence of the two nitrogen atoms. They can act as bases, forming salts with acids, and can also undergo N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromopropyl)-4-methylpiperazine” would depend on its exact structure. Piperazine derivatives are generally solid at room temperature, and their solubility in water can vary .Wissenschaftliche Forschungsanwendungen
Behavioral Pharmacology and Antidepressant Potential
- Behavioral Pharmacology of AR-A000002 : This study summarizes the anxiolytic and antidepressant potential of AR-A000002, a selective 5-HT1B antagonist. The research demonstrated its utility in treating anxiety and affective disorders, indicating the potential research applications of piperazine derivatives in understanding neurotransmitter mechanisms and developing treatments for mental health conditions (Hudzik et al., 2003).
Applications in Horticulture and Food Preservation
- The Use of 1-Methylcyclopropene on Fruits and Vegetables : This review discusses the effects of 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, on fruits and vegetables, illustrating the role of chemical compounds in extending the shelf life and maintaining the quality of agricultural products (Watkins, 2006).
DNA Interaction and Drug Design
- DNA Minor Groove Binder Hoechst 33258 and its Analogues : This paper reviews the binding of Hoechst 33258 to the minor groove of double-stranded DNA, highlighting its applications in fluorescent DNA staining, chromosome analysis, and drug design. The study underscores the importance of piperazine derivatives in molecular biology and pharmaceutical research (Issar & Kakkar, 2013).
Bioremediation and Environmental Applications
- Bioremediation of Atrazine : This review updates on atrazine bioremediation, an eco-friendly technique for cleaning up contamination. It demonstrates the potential of biotechnological approaches in addressing environmental pollutants, potentially including research into similar compounds (Fan & Song, 2014).
Photocatalysis for Environmental and Energy Applications
- A Review on g-C3N4-Based Photocatalysts : This comprehensive review on graphitic carbon nitride (g-C3N4) based photocatalysts outlines their applications in environmental remediation and solar energy conversion, indicating the broader context of chemical compounds in photocatalytic technology (Wen et al., 2017).
Wirkmechanismus
Target of Action
Bromopropyl compounds are often used in organic chemistry for a variety of purposes, including the synthesis of block copolymers .
Mode of Action
For instance, they can be used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-bromopropyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrN2/c1-10-5-7-11(8-6-10)4-2-3-9/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBABRZKSQUDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropyl)-4-methylpiperazine | |
CAS RN |
5845-29-4 | |
| Record name | 1-(3-bromopropyl)-4-methylpiperazine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




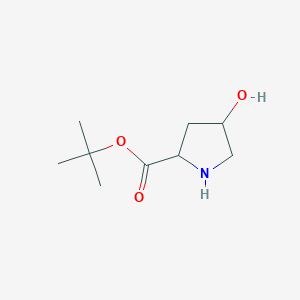
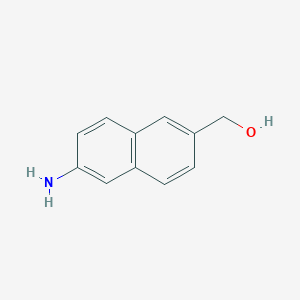
![N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid](/img/structure/B3133561.png)






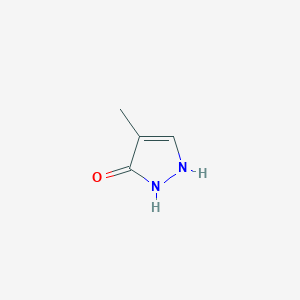
![(1R,2S,5S)-methyl 3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3133607.png)

